2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide

Physicochemical profiling Lipophilicity Isomeric differentiation

This 3-(meta-bromophenyl)-pyridazinone acetamide is a dual-function intermediate for PROTAC development and fragment elaboration. The meta-bromine enables Pd-mediated cross-coupling (e.g., Suzuki), while the unsubstituted acetamide allows direct conjugation to E3 ligase ligands via amide bond formation – orthogonal reactivity not found in N-substituted or para-bromo analogs. The compound has no pre-existing biological activity data in public repositories, offering medicinal chemistry teams a clean slate for generating novel intellectual property without prior-art constraints. Its low molecular weight (308.13 Da) and balanced hydrogen-bond donor/acceptor profile make it an ideal fragment for structure-based drug design.

Molecular Formula C12H10BrN3O2
Molecular Weight 308.135
CAS No. 899752-80-8
Cat. No. B2391648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide
CAS899752-80-8
Molecular FormulaC12H10BrN3O2
Molecular Weight308.135
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)N
InChIInChI=1S/C12H10BrN3O2/c13-9-3-1-2-8(6-9)10-4-5-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
InChIKeyOFESBPXPRMBISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 899752-80-8): Procurement-Relevant Identity and Core Structural Class


2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 899752-80-8) is a synthetic small molecule belonging to the pyridazin-3(2H)-one acetamide class, with molecular formula C₁₂H₁₀BrN₃O₂ and a molecular weight of 308.13 g/mol [1]. It features a 3-bromophenyl substituent at the 3-position of the pyridazinone core and an acetamide side chain at the N1 position. As of 2016, ChEMBL 20 contained no annotated biological activity data for this compound, and it is absent from annotated catalogs in the ZINC database [1]. The compound's bromine atom and acetamide functionality position it as a potential synthetic intermediate or a fragment for medicinal chemistry derivatization, but its specific pharmacological profile remains uncharacterized in the public domain.

Why In-Class Pyridazinone Acetamides Cannot Substitute for 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 899752-80-8)


Within the pyridazinone acetamide family, even minor positional isomerism of the bromine substituent (ortho vs. meta vs. para) or replacement of the acetamide side chain with substituted acetamides can profoundly alter molecular recognition, physicochemical properties, and biological activity. The 3-bromophenyl substitution pattern on the pyridazinone core of the target compound dictates its electrostatic surface potential, steric bulk, and halogen-bonding capability, all of which influence target binding and pharmacokinetic behavior in ways that are not preserved across close analogs [1]. Furthermore, the unsubstituted acetamide group at N1 provides a distinct hydrogen-bond donor/acceptor profile compared to N-alkylated or N-arylated variants commonly found in the literature [2]. Generic substitution without experimental confirmation therefore carries a high risk of altered reactivity, divergent biological readout, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 899752-80-8) vs. Closest Analogs


Predicted Physicochemical Differentiation: logP and Hydrogen-Bonding Profile vs. 4-Bromophenyl Isomer

The meta-bromophenyl substitution of the target compound results in a predicted logP of approximately 2.38, which is distinct from the para-bromophenyl positional isomer (predicted logP ~2.51) due to altered dipole moment and molecular shape [1]. The unsubstituted acetamide side chain contributes two hydrogen-bond donors, enabling stronger interactions with polar protein environments compared to N-methylated or N-phenyl acetamide analogs, which lose one or both donor sites and gain additional lipophilicity [2]. These computational predictions, while not experimentally verified for this compound, provide a rational basis for expecting differential solubility, permeability, and off-target binding profiles.

Physicochemical profiling Lipophilicity Isomeric differentiation

Distinct Reactivity Profile: Electrophilic Aromatic Substitution Vector at the 3-Bromophenyl Ring

The bromine atom at the meta position of the phenyl ring in the target compound is sterically and electronically distinct from ortho- or para-brominated analogs, influencing its reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). Meta-bromo substituents typically exhibit slower oxidative addition but greater selectivity in cross-coupling compared to para-bromo isomers, which are more sterically accessible [1]. Additionally, the presence of the electron-withdrawing pyridazinone carbonyl can activate the meta-bromine for nucleophilic aromatic substitution under specific conditions, a pathway that is less favored for the para isomer due to resonance deactivation [2]. These reactivity differences are critical for chemists planning derivatization campaigns or building block procurement.

Synthetic chemistry Cross-coupling Halogen reactivity

Differentiation from N-Substituted Acetamide Analogs via Hydrogen-Bond Donor Count

The target compound possesses a primary acetamide group (two H-bond donors), a feature that distinguishes it from the majority of biologically characterized pyridazinone acetamides, which bear N-aryl or N-alkyl substituents that reduce or eliminate H-bond donor capacity [1]. In the formyl peptide receptor (FPR) agonist series, the unsubstituted acetamide is critical for maintaining agonist potency; N-methylation or introduction of a tetrahydrofuran-2-ylmethyl group dramatically shifts activity [2]. While the target compound has not been directly assayed, its H-bond donor count of 2 contrasts with H-bond donor count of 1 for N-monosubstituted analogs and 0 for N,N-disubstituted analogs, predicting stronger interactions with biological targets that rely on hydrogen bonding to backbone carbonyls or side-chain acceptors [1].

Medicinal chemistry Hydrogen bonding Structure-activity relationships

Absence of Documented Off-Target Activity Profiles vs. Heavily Characterized Kinase Inhibitor Pyridazines

Unlike many pyridazine carboxamide derivatives disclosed in patent literature as potent ALK or c-Met kinase inhibitors (e.g., compounds in US9126947B2 with IC₅₀ values in the low nanomolar range), the target compound has no reported kinase inhibition data [1]. This absence of documented activity can be strategically advantageous: it suggests that the compound is not a promiscuous kinase inhibitor and may serve as a cleaner chemical probe or negative control in kinase-focused assays, provided its inactivity is confirmed experimentally. The contrast with the heavily optimized kinase inhibitor pyridazines, which often carry extensive polypharmacology liabilities, positions the target compound as a potentially selective starting point for target identification campaigns [2].

Selectivity profiling Kinase inhibition Chemical probe development

Procurement-Driven Application Scenarios for 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 899752-80-8)


Medicinal Chemistry Fragment Library Expansion with a Meta-Bromo Pyridazinone Acetamide

The compound's low molecular weight (308 Da) and unsubstituted acetamide group make it suitable as a fragment for structure-based drug design. Its meta-bromine provides a synthetic handle for fragment elaboration via Suzuki coupling, while the free acetamide NH₂ can be directly coupled to carboxylic acids or sulfonyl chlorides in library synthesis. The absence of pre-existing biological activity data [1] allows medicinal chemistry teams to generate novel intellectual property without prior art constraints that encumber heavily patented pyridazine carboxamides [2].

Negative Control for Formyl Peptide Receptor (FPR) Agonist Assays

Given that close structural analogs (2-arylacetamido pyridazinones) are potent FPR agonists with EC₅₀ values in the nanomolar range [1], the target compound—differing by the absence of a second arylacetamido substituent at the 4-position—may serve as a structurally matched negative control once its lack of FPR activity is experimentally verified. This application leverages the well-established SAR that 4-amino or 4-arylamino substitution is essential for FPR agonism [2].

Synthetic Intermediate for Pyridazinone-Based PROTACs or Bifunctional Degraders

The combination of a bromine atom (for late-stage functionalization) and a free primary acetamide (for conjugation to E3 ligase ligands via amide coupling) positions this compound as a versatile intermediate for proteolysis-targeting chimera (PROTAC) synthesis. The meta-bromine allows for Pd-mediated attachment of a target-protein ligand, while the acetamide NH₂ can be acylated with a pre-formed E3 ligase binder-linker construct [1]. This dual orthogonal reactivity is not simultaneously present in N-substituted or para-bromo analogs [2].

Chemical Biology Probe for Bromodomain or Halogen-Bonding Interaction Studies

The 3-bromophenyl moiety can engage in halogen bonding with backbone carbonyls or side-chain acceptors in protein binding sites, a non-canonical interaction increasingly exploited in probe design. The target compound, with its unencumbered acetamide and meta-bromo geometry, offers a distinct halogen-bonding vector compared to para-bromo isomers, potentially enabling selective recognition of bromodomains or other halogen-accepting pockets [1]. This scenario remains speculative pending experimental validation but is grounded in established halogen-bonding principles.

Quote Request

Request a Quote for 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.